![molecular formula C21H26ClN B14494046 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride CAS No. 62972-25-2](/img/structure/B14494046.png)
2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenylethyl)-1-azabicyclo[222]octane;hydrochloride is a compound that belongs to the class of bicyclic amines It is known for its unique structure, which includes a bicyclo[222]octane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material. DABCO is a versatile reagent that can undergo various transformations to yield the desired compound. One common method involves the reaction of DABCO with 2,2-diphenylethyl bromide under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bicyclic amine can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the bicyclic framework .
科学研究应用
2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound that serves as a precursor in the synthesis of 2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride.
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic framework and have similar chemical properties.
Uniqueness
This compound is unique due to the presence of the 2,2-diphenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
62972-25-2 |
|---|---|
分子式 |
C21H26ClN |
分子量 |
327.9 g/mol |
IUPAC 名称 |
2-(2,2-diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)16-20-15-17-11-13-22(20)14-12-17;/h1-10,17,20-21H,11-16H2;1H |
InChI 键 |
CFJRNBLUSLLEMK-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1CC2CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


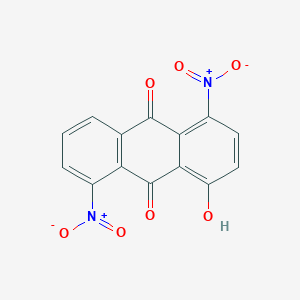
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)
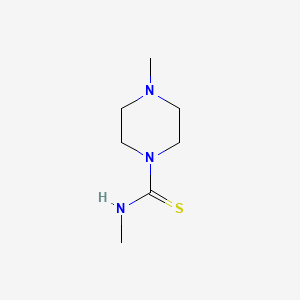


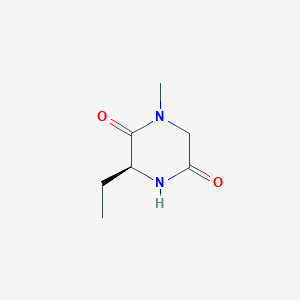
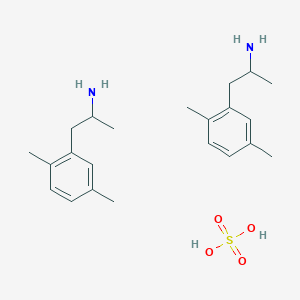
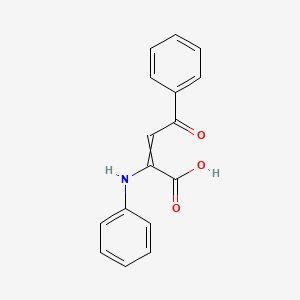
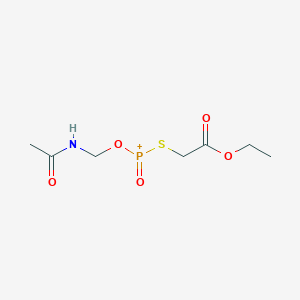
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
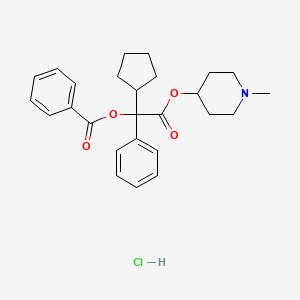

![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
